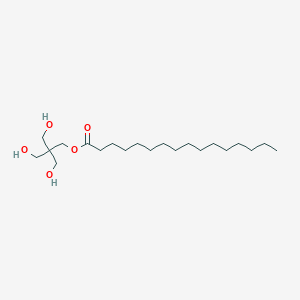

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate

Description

Properties

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)26-19-21(16-22,17-23)18-24/h22-24H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURIDHCIBBJUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170110 | |

| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17630-08-9 | |

| Record name | Hexadecanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17630-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Single-Stage Esterification

In single-stage processes, pentaerythritol and palmitic acid are combined in a molar ratio of 1:1 to 1:1.2, with catalytic amounts of sulfuric acid or para-toluenesulfonic acid (0.5–1.5 wt%). The mixture is heated to 160–180°C under nitrogen, with continuous water removal via a Dean-Stark trap. Reaction completion is monitored by acid value titration (<5 mg KOH/g).

Typical Parameters:

| Parameter | Value |

|---|---|

| Temperature | 160–180°C |

| Catalyst Concentration | 0.5–1.5 wt% |

| Reaction Time | 6–10 hours |

| Yield | 85–92% |

Multi-Stage Esterification

For higher purity, a two-stage approach is employed:

-

First Stage: Pentaerythritol is reacted with palmitic acid (1:0.8 molar ratio) at 140–160°C to partially esterify primary hydroxyl groups.

-

Second Stage: Additional palmitic acid (0.2–0.4 equivalents) is introduced, and the temperature is raised to 180–200°C to drive the reaction to completion.

This method reduces side products like diesters or cross-linked esters, achieving yields exceeding 95%.

Catalytic Systems and Efficiency

Catalyst selection critically impacts reaction kinetics and product quality. Comparative studies from patent data reveal the following performance metrics:

| Catalyst | Reaction Time (h) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Sulfuric Acid | 8–10 | 85–88 | Moderate |

| Para-Toluenesulfonic Acid | 6–8 | 90–92 | Low |

| Dibutyl Tin Oxide | 4–6 | 93–95 | Minimal |

Tin-based catalysts, though costlier, offer superior selectivity and faster reaction rates due to their Lewis acidity, which stabilizes transition states without protonating the carbonyl group.

Solvent and Azeotropic Systems

Solvent-free conditions are preferred industrially, but azeotropic solvents like toluene or xylene enhance water removal in small-scale syntheses. For example, toluene reduces reaction time by 30% at 170°C. Alternatives like chlorobenzene are avoided due to toxicity concerns.

Purification and Isolation

Crude product is purified via:

-

Alkali Washing: Neutralizes residual acid using 2% sodium bicarbonate.

-

Vacuum Distillation: Removes unreacted palmitic acid at 0.1 mBar and 200°C.

-

Crystallization: Dissolves the ester in hot ethanol (70°C) and cools to 4°C for recrystallization.

Final purity exceeds 99%, as verified by HPLC.

Challenges and Mitigation Strategies

-

Thermal Degradation: Prolonged heating above 200°C causes decomposition. Solution: Use tin catalysts to lower reaction temperatures.

-

Di-Ester Formation: Excess palmitic acid increases di-ester byproducts. Solution: Optimize stoichiometry to 1:1.05 molar ratio.

-

Color Impurities: Trace metal ions catalyze oxidation. Solution: Add 0.1% citric acid as a chelator.

Scalability and Industrial Adaptation

Large-scale reactors (5,000 L) employ continuous stirred-tank reactors (CSTRs) with inline IR spectroscopy for real-time monitoring. Automated pH adjustment and falling-film evaporators ensure consistent output of 1–2 metric tons per batch.

Comparative Analysis with Analogous Esters

The preparation of 3-hydroxy-2,2-bis(hydroxymethyl)propyl oleate follows similar protocols but requires lower temperatures (150–170°C) due to oleic acid’s unsaturation . Palmitate’s saturated chain allows higher thermal stability, enabling faster reactions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Esterification: Formation of esters.

Substitution: Formation of substituted derivatives.

Scientific Research Applications

Analytical Chemistry

Separation Techniques

One significant application of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate is in the field of analytical chemistry, specifically in liquid chromatography. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility . This method is scalable and suitable for isolating impurities during preparative separation.

Polymer Science

Polyamide Synthesis

In polymer science, this compound has been noted for its role in the synthesis of polyamides. A patent describes a process where this compound is used as a reactant in polycondensation reactions involving phosphonates. This application highlights its potential as a building block for creating advanced polymer materials with desirable properties .

Cosmetic Formulations

Emollient Properties

this compound is also utilized in cosmetic formulations due to its emollient properties. It acts as a skin-conditioning agent, providing moisture retention and enhancing the texture of creams and lotions. Its compatibility with various ingredients makes it valuable in formulating skin care products .

Case Study 1: HPLC Method Development

A study conducted on the separation of this compound using Newcrom R1 HPLC columns demonstrated the effectiveness of different mobile phases on resolution and peak shape. The results indicated that using smaller particle sizes in UPLC applications significantly improved analysis time without compromising resolution .

Case Study 2: Polyamide Production

Research on the incorporation of this compound into polyamide synthesis showed enhanced thermal stability and mechanical properties in the resulting materials. The study concluded that this compound could be a key additive for developing high-performance polymers suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate involves its interaction with various molecular targets and pathways. The hydroxyl groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. This interaction can modulate biological processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Pentaerythritol Esters with Varying Fatty Acid Chains

The compound belongs to a broader class of pentaerythritol esters, where structural variations in the fatty acid chain and hydroxyl group configuration significantly alter properties:

| Compound Name | Fatty Acid Chain | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate | Palmitic (C₁₆:0) | C₂₁H₄₂O₅ | 374.56 | Flame retardants, HPLC analysis |

| Pentaerythritol monostearate | Stearic (C₁₈:0) | C₂₃H₄₆O₅ | 402.61 | Lubricants, coatings |

| 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate | Oleic (C₁₈:1) | C₂₃H₄₄O₅ | 400.59 | Plasticizers, surfactants |

| 3-Hydroxy-2,2-bis(hydroxymethyl)propyl laurate | Lauric (C₁₂:0) | C₁₉H₃₈O₅ | 346.50 | Emulsifiers, cosmetics |

Key Observations :

- Longer fatty acid chains (e.g., stearate vs. palmitate) increase molecular weight and hydrophobicity, enhancing thermal stability for applications like lubricants .

- Unsaturated esters (e.g., oleate) exhibit lower melting points compared to saturated analogs, making them suitable for flexible materials .

Functional Analogs in Flame Retardancy

In flame-retardant formulations, this compound is compared to phosphate derivatives:

| Compound | Key Functional Groups | Flame Retardancy Mechanism | Performance Data |

|---|---|---|---|

| This compound | Hydroxyl, ester | Promotes carbon char, P-C bond formation | UL-94 V0 rating at 20 wt% loading |

| Calcium 3-hydroxy-2,2-bis(hydroxymethyl)propyl phosphate | Phosphate, hydroxyl | Acidic char catalysis, gas-phase radical quenching | Higher char yield (35–40%) |

| Pentaerythritol phosphate | Phosphate | Intumescent char expansion | Limited compatibility with polymers |

Research Findings :

- The hydroxyl-rich structure of this compound enhances char formation but lacks the phosphorus content of phosphate analogs, which improve flame inhibition via gas-phase reactions .

Biological Activity

3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate (CAS No. 17630-08-9) is an ester derived from palmitic acid and a polyol. It has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C21H42O5

- Molecular Weight: 370.57 g/mol

- Structure: The compound features a long-chain fatty acid (palmitate) linked to a glycerol derivative with hydroxymethyl groups, which may influence its solubility and interaction with biological membranes.

Mechanisms of Biological Activity

This compound exhibits various biological activities through several mechanisms:

- Antioxidant Activity : The hydroxyl groups present in the molecule are known to confer antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals.

- Antimicrobial Properties : Studies have indicated that compounds with long-chain fatty acids can exhibit antimicrobial activity against various pathogens, potentially due to their ability to disrupt microbial membranes.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Antioxidant Activity

A study demonstrated that compounds similar to this compound showed significant inhibition of lipid peroxidation in vitro, suggesting potential protective effects against oxidative damage in cellular models .

Antimicrobial Activity

Research has shown that long-chain fatty acid esters can inhibit the growth of certain bacteria and fungi. For instance, a comparative study found that derivatives of palmitic acid exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro assays indicated that this compound could reduce the expression of inflammatory markers in cultured macrophages. This suggests potential applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Neutralizes free radicals | |

| Antimicrobial | Disrupts microbial membranes | |

| Anti-inflammatory | Modulates cytokine production |

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, its structure suggests it may be well-absorbed due to its lipophilic nature. Further studies are needed to elucidate its metabolism and bioavailability.

Future Directions

Further research is warranted to explore:

- Mechanistic Studies : Understanding the precise molecular interactions at play.

- In Vivo Studies : Evaluating the efficacy and safety in animal models.

- Therapeutic Applications : Investigating potential uses in formulations for skin care or as dietary supplements.

Q & A

Q. What validated HPLC conditions are recommended for separating 3-Hydroxy-2,2-bis(hydroxymethyl)propyl palmitate from its impurities?

A reverse-phase HPLC method using the Newcrom R1 column (3 µm particles for UPLC) is effective. The mobile phase consists of acetonitrile, water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid. This method is scalable for preparative isolation of impurities and applicable to pharmacokinetic studies .

Q. What synthetic routes are commonly employed to prepare this compound?

A general synthetic approach involves epoxide ring-opening reactions. For example, (R)-3-((bis(benzyloxy)phosphoryl)oxy)-2-hydroxypropyl palmitate was synthesized using epoxide precursors, with NMR confirming structural integrity (δ 7.35 ppm for aromatic protons, δ 0.88 ppm for terminal methyl groups). Similar strategies can be adapted for hydroxyl-rich derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

¹H-NMR and ¹³C-NMR are essential. Key signals include hydroxyl-bearing protons (δ 2.04 ppm), methylene groups in the palmitate chain (δ 1.17–1.36 ppm), and carbonyl carbons (δ 170–175 ppm). For derivatives like nitrooxy analogs, distinct shifts in aromatic (δ 115–161 ppm) and nitrooxy-methyl carbons (δ 60–70 ppm) are observed .

Advanced Research Questions

Q. How does hydroxyl group configuration influence biological activity compared to analogs?

In the pentaerythritol series, smaller molecules with fewer hydroxyl groups (e.g., mesoerythritol) exhibit higher bioactivity against Drosophila suzukii due to osmotic shock mechanisms. For this compound, the hydroxyl density may reduce efficacy compared to lower-molecular-weight analogs, suggesting a trade-off between hydrophilicity and membrane permeability .

Q. How can researchers resolve discrepancies in chromatographic data under varying mobile phase conditions?

Contradictions in retention times or peak shapes may arise from ion-pairing effects. Optimize by adjusting acid modifiers: phosphoric acid enhances resolution in standard HPLC, while formic acid improves MS compatibility but may alter selectivity. Validate with spiked impurity standards and gradient elution trials .

Q. What strategies improve stability in pharmacokinetic studies?

Formulate the compound in non-aqueous solvents (e.g., acetonitrile) to prevent ester hydrolysis. Monitor degradation via LC-MS, focusing on palmitic acid release. For in vivo studies, encapsulate in lipid-based carriers to enhance bioavailability and reduce enzymatic degradation .

Q. How do esterification modifications impact physicochemical properties?

Replacing the palmitate group with oleate (C18:1) increases unsaturation, lowering melting point and logP. For example, pentaerythritol oleate (logP ~6.5) exhibits higher lipophilicity than the palmitate derivative (logP 5.89), affecting membrane permeability and solubility in biological assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.